Tris(dimethylamino)borane (TDMAB) is a volatile, liquid organoboron compound featuring a central boron atom bonded to three dimethylamino groups. In industrial and advanced laboratory procurement, it is primarily evaluated as a halogen-free, single-source precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of boron nitride (BN) and boron-carbon-nitride (BCN) films. Exhibiting a moderate vapor pressure of 4.46 mmHg at 25°C and a boiling point of 147–148°C, TDMAB provides a highly processable liquid alternative to gaseous or solid boron sources. Furthermore, its pre-formed B-N bonds and specific reactivity profile make it a valuable amination reagent and a critical building block in the synthesis of complex diboron cross-coupling reagents.
Substituting TDMAB with conventional boron precursors like diborane (B2H6) or boron trichloride (BCl3) introduces severe process and safety liabilities. Diborane is a highly toxic, pyrophoric gas that requires expensive, high-security gas delivery infrastructure, whereas TDMAB is a safely handled liquid. Boron trichloride, while common, generates highly corrosive hydrogen chloride (HCl) byproducts during deposition, which can aggressively etch sensitive substrates (such as Germanium) and degrade vacuum equipment. Furthermore, attempting to use simple alkylboranes like triethylboron (TEB) typically forces the deposition thermal budget up to 600–900°C, rendering it incompatible with temperature-sensitive semiconductor integration, whereas TDMAB enables self-limiting ALD at 450°C due to its pre-existing B-N bonds [1].
TDMAB significantly lowers the required temperature for the deposition of hexagonal boron nitride (h-BN) films compared to traditional alkylboranes. When paired with ammonia, TDMAB enables stoichiometric h-BN ALD at 450°C. In contrast, using triethylboron (TEB) requires a thermal window of 600°C to 900°C to achieve self-limiting ALD [1].
| Evidence Dimension | ALD processing temperature for BN |
| Target Compound Data | 450°C (TDMAB) |
| Comparator Or Baseline | 600°C - 900°C (Triethylboron) |
| Quantified Difference | 150°C to 450°C reduction in thermal budget |
| Conditions | ALD with NH3 coreactant |
A sub-500°C thermal budget allows integration of BN passivation layers onto temperature-sensitive CMOS logic and advanced logic substrates without degrading underlying structures.
Unlike boron trichloride (BCl3), which releases corrosive HCl during deposition and can etch sensitive surfaces, TDMAB is entirely halogen-free. In situ XPS analysis during TDMAB-based ALD on Germanium (Ge) at 450°C confirms the complete absence of interfacial reaction or substrate etching, yielding a pristine Ge/BN interface [1].
| Evidence Dimension | Corrosive byproduct generation and substrate etching |
| Target Compound Data | 0% halogen content; no interfacial Ge reaction |
| Comparator Or Baseline | Boron trichloride (BCl3), which generates corrosive HCl |
| Quantified Difference | Elimination of halogen-induced etching |
| Conditions | ALD on Germanium substrates at 450°C |
Halogen-free precursors are strictly required for passivating sensitive III-V or Germanium channels in next-generation microelectronics to prevent carrier mobility degradation.
TDMAB provides a critical safety and handling advantage over diborane. While diborane is a highly toxic, pyrophoric gas requiring specialized abatement and high-pressure cylinder infrastructure, TDMAB is a liquid at room temperature (melting point -16°C) with a practical vapor pressure of 4.46 mmHg at 25°C, allowing for standard bubbler or direct liquid injection (DLI) delivery .
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | Liquid, 4.46 mmHg vapor pressure at 25°C |
| Comparator Or Baseline | Diborane (Pyrophoric, highly toxic gas) |
| Quantified Difference | Transition from high-hazard gas infrastructure to standard liquid precursor delivery |
| Conditions | Standard semiconductor precursor delivery systems at 25°C |
Liquid precursors with sufficient volatility drastically reduce facility safety costs, regulatory compliance burdens, and equipment complexity compared to hazardous gas handling.
TDMAB contains pre-formed B-N bonds and carbon-containing ligands, allowing it to function as a single-source precursor for boron-carbon-nitride (BCN) films. By adjusting the ratio of TDMAB to ammonia coreactant during filament-assisted CVD, the carbon concentration in the deposited BCN film can be directly tuned, a capability not possible when using isolated boron sources like BCl3 or B2H6 [1].
| Evidence Dimension | Precursor stoichiometry and film composition control |
| Target Compound Data | Single-source delivery of B, C, and N |
| Comparator Or Baseline | Multi-source delivery (e.g., BCl3 + NH3 + CH4) |
| Quantified Difference | Reduction in required precursor lines and simplified stoichiometry control |
| Conditions | Filament-assisted CVD |
Single-source precursors simplify gas delivery manifolds and improve stoichiometric reproducibility when depositing complex ternary hybrid materials.
TDMAB is a highly effective precursor for depositing ultra-thin h-BN passivation layers on temperature-sensitive semiconductor substrates, such as Germanium or III-V materials. Because it enables self-limiting ALD at 450°C without generating corrosive halogen byproducts, it protects the substrate from oxidation without causing interfacial etching or degrading the thermal budget of advanced logic devices [1].
In advanced materials research and coating technologies, TDMAB is utilized as a single-source precursor to deposit ternary BCN hybrid films. Its pre-existing B-N bonds and dimethylamino ligands allow for precise tuning of the carbon concentration in the resulting film by simply adjusting the ammonia coreactant ratio, simplifying the deposition process compared to multi-gas setups [2].
In industrial organic synthesis, TDMAB serves as a critical starting material for the production of diboron(4) compounds. It is used to synthesize tetrakis(dimethylamino)diboron via reductive coupling, which is subsequently converted into high-value borylation reagents like bis(pinacolato)diboron, essential for Suzuki-Miyaura cross-coupling reactions in pharmaceutical manufacturing [3].
Flammable;Irritant